molecular formula C14H20N2O2 B12446829 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester CAS No. 889947-80-2

1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester

Cat. No.: B12446829
CAS No.: 889947-80-2
M. Wt: 248.32 g/mol
InChI Key: QUEDYSWENMZWIY-UHFFFAOYSA-N
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Description

1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester, with the CAS registry number 889947-80-2 , is a piperidine carboxylate ester derivative of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C 14 H 20 N 2 O 2 and an average molecular mass of 248.33 g/mol , serves as a versatile building block, particularly in the synthesis of more complex, biologically active nitrogen-containing heterocycles. Its primary research value lies in its role as a key synthetic intermediate for the preparation of enantiomerically enriched 3-aminopiperidines (APIP) . Both (R)- and (S)-3-aminopiperidine are valuable building blocks for the preparation of bioactive compounds, such as antagonistic ligands of receptors in the central nervous system. Furthermore, (R)-3-aminopiperidine is a known key intermediate for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, including widely used medications like alogliptin and linagliptin, as well as a protein kinase inhibitor . The compound can be utilized in synthetic routes, such as the Curtius rearrangement, which allows for the conversion of the carboxylic acid ester functional group into an amine without the need for intermediate protection of the piperidine nitrogen, enabling a short and high-yielding synthetic pathway on an industrial scale . This product is intended For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

889947-80-2

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 1-(3-aminophenyl)piperidine-3-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-5-4-8-16(10-11)13-7-3-6-12(15)9-13/h3,6-7,9,11H,2,4-5,8,10,15H2,1H3

InChI Key

QUEDYSWENMZWIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Direct Esterification

  • Acid-Catalyzed Esterification : Reacting the carboxylic acid with ethanol in the presence of H₂SO₄ or HCl achieves >90% conversion.
  • Mitsunobu Reaction : For sterically hindered acids, diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate esterification under mild conditions.

Transesterification

Ethyl esters can be synthesized from methyl or tert-butyl esters using ethanol and a base (e.g., K₂CO₃). This method avoids acidic conditions, preserving acid-sensitive functional groups.

Industrial-Scale Production and Green Chemistry

Commercial synthesis prioritizes cost efficiency and sustainability:

Continuous Flow Reactors

  • Microreactor Systems : Enhance heat transfer and reduce reaction times for nitration and hydrogenation steps. For example, nitration in a microreactor achieves 95% yield in 10 minutes vs. 6 hours in batch.
  • Catalytic Recycling : Immobilized Pd catalysts (e.g., Pd/Al₂O₃) enable reuse over multiple cycles, reducing metal waste.

Solvent-Free Conditions

  • Mechanochemical Synthesis : Ball milling reactants (e.g., piperidine derivatives and ethyl chloroformate) eliminates solvents, achieving 85% yield with minimal purification.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclization/Reduction Cyclization, Hydrogenation 45–65 Scalable, few intermediates Low regioselectivity
Buchwald-Hartwig Pd-catalyzed amination 70–75 High selectivity, mild conditions Costly catalysts
Continuous Flow Nitration, Hydrogenation 85–95 Rapid, energy-efficient High initial setup cost

Case Study: Optimized Patent Route

A patented route (EP2958894B1) exemplifies industrial adaptation:

  • Hydrazide Formation : Ethyl piperidine-3-carboxylate reacts with hydrazine hydrate in toluene at 60°C to form piperidine-3-carboxylic acid hydrazide (yield: 88%).
  • Curtius Rearrangement : Hydrazide is converted to acyl azide, then thermally rearranged to isocyanate, and hydrolyzed to 3-aminopiperidine.
  • Arylation : Suzuki-Miyaura coupling with 3-bromoaniline introduces the phenyl group (yield: 78%).

This route achieves an overall yield of 62% with >99% purity, leveraging cost-effective reagents and recyclable catalysts.

Emerging Innovations

Biocatalytic Approaches

  • Enzymatic Esterification : Lipases (e.g., Candida antarctica) catalyze ester formation under aqueous conditions, avoiding harsh acids.
  • Amination via Transaminases : Engineered enzymes introduce the amino group with enantiomeric excess >98%, reducing racemization.

Photoredox Catalysis

Visible-light-mediated C–N bond formation enables late-stage functionalization of the piperidine core, achieving yields of 70–80% at room temperature.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester finds applications in various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the ester group may undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-3-carboxylic acid esters are a versatile class of compounds with applications in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs.

Table 1: Structural and Functional Group Comparison

Compound Name Substituent on Benzyl Group Piperidine Position Ester Group Key Functional Features Reference(s)
1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester 3-NH₂ 3 Ethyl Primary amine for H-bonding, synthetic flexibility
Ethyl 1-[(3-methoxyphenyl)methyl]-3-piperidinecarboxylate 3-OCH₃ 3 Ethyl Methoxy group enhances lipophilicity
Ethyl 3-(3,4-dichlorobenzyl)-3-piperidinecarboxylate 3,4-Cl₂ 3 Ethyl Electron-withdrawing Cl groups alter reactivity
(R)-(−)-Nipecotic acid ethyl ester N/A (unsubstituted piperidine) 3 Ethyl Chiral center, GABA uptake inhibition
Ethyl 1-(4-methoxybenzyl)piperidine-3-carboxylate 4-OCH₃ 3 Ethyl Para-substitution affects metabolic stability

Table 2: Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Pharmacological Notes Reference(s)
This compound 260.34 2.1 Potential CNS drug precursor; amine enables conjugation
Ethyl 3-(3,4-dichlorobenzyl)-3-piperidinecarboxylate 348.67 3.8 Lipophilic; may exhibit P-glycoprotein-mediated efflux
(R)-(−)-Nipecotic acid ethyl ester 157.21 1.2 Improved BBB penetration vs. free acid; GABA target
Ethyl 1-(4-methoxybenzyl)piperidine-3-carboxylate 277.35 2.5 Used in PET radiotracer studies; ester hydrolysis critical

Key Findings from Comparative Analysis

Reactivity and Synthetic Utility: The 3-amino substituent in the target compound facilitates nucleophilic reactions (e.g., amide bond formation), distinguishing it from methoxy or chloro analogs, which are less reactive . Ethyl esters in this class are often hydrolyzed to carboxylic acids in vivo, as seen in PET tracer studies (e.g., hydrolysis of ethyl nipecotate enhances brain retention of the active acid form) .

BBB Penetration: Ethyl esters generally improve blood-brain barrier (BBB) penetration compared to carboxylic acids, as demonstrated by nipecotic acid derivatives .

Safety Profiles :

  • The target compound is classified for acute oral toxicity (Category 4) and skin irritation (Category 2), comparable to other piperidine esters .
  • Methoxy-substituted analogs show lower acute toxicity but may generate reactive metabolites upon demethylation .

Biological Activity

1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H21N2O2
  • Molecular Weight : 263.34 g/mol
  • CAS Number : 889956-11-0

The structure features a piperidine ring, an amino group at the para position relative to the carboxylic acid, and an ethyl ester functional group. These structural elements contribute to its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological properties:

  • Antinociceptive Effects : Preliminary studies suggest that the compound may have analgesic properties, potentially through interactions with central nervous system receptors involved in pain modulation, such as opioid and serotonin receptors.
  • Anti-inflammatory Activity : The compound has been associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

The biological activity of this compound can be attributed to its interaction with specific neurotransmitter systems:

  • Dopamine and Serotonin Receptors : Binding affinity studies have indicated that this compound may interact with dopamine D2 and serotonin 5-HT receptors, which are crucial for mood regulation and pain perception.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaNotable Activity
1-(2-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl esterC15H21N2O3Moderate analgesic activity
1-(4-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl esterC15H21N2O3Anti-inflammatory properties
1-(3-Hydroxy-phenyl)-piperidine-4-carboxylic acid ethyl esterC15H21N2O3Neuroprotective effects

This table highlights the variations in biological activities among related compounds, indicating the potential for targeted therapeutic applications based on structural modifications.

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives related to this compound:

  • Analgesic Activity Study : In a controlled animal study, derivatives were tested for their analgesic effects using the tail flick test. Results indicated that certain derivatives exhibited significant pain relief comparable to established analgesics, suggesting potential therapeutic use in pain management .
  • Anti-inflammatory Research : A study focusing on inflammatory models demonstrated that compounds similar to this compound reduced inflammatory markers significantly, indicating their potential role as anti-inflammatory agents .

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